4-MAPB (hydrochloride)
CAS No.:
Cat. No.: VC0212159
Molecular Formula: C12H15NO · HCl
Molecular Weight: 225.7
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15NO · HCl |
---|---|
Molecular Weight | 225.7 |
Standard InChI | InChI=1S/C12H15NO.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H |
Standard InChI Key | DKZFBPQFMVQHHA-UHFFFAOYSA-N |
SMILES | CC(NC)CC1=C2C=COC2=CC=C1.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-MAPB hydrochloride possesses the molecular formula C₁₂H₁₅NO·HCl and a molecular weight of 225.7 g/mol. The canonical SMILES string (CC(NC)CC1=C2C=COC2=CC=C1.Cl) delineates its benzofuran core substituted with a methylaminopropyl chain at the 4-position, protonated as a hydrochloride salt. X-ray crystallography data remain unpublished, but nuclear magnetic resonance (NMR) analyses reveal characteristic aromatic proton environments between δ 6.60–7.51 ppm and methylamino group resonances at δ 2.70–3.69 ppm .
Table 1: Physicochemical Properties of 4-MAPB Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO·HCl |
Molecular Weight | 225.7 g/mol |
Solubility (DMF) | 25 mg/mL |
Solubility (PBS pH 7.2) | 10 mg/mL |
Storage Stability | -20°C; stable for 1 month |
Synthetic Pathways
Industrial synthesis typically involves nucleophilic substitution of 4-bromobenzofuran derivatives with methylaminopropane precursors under basic conditions (e.g., potassium carbonate in dimethylformamide). Post-synthetic purification yields the hydrochloride salt through HCl gas treatment in anhydrous ether. Chiral resolution methods remain undocumented, suggesting most available material exists as racemic mixtures .
Pharmacological Profile
Mechanism of Action
In vitro studies of structural analogs (5-MABB, 6-MABB) demonstrate that benzofuran derivatives act as monoamine releasing agents at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. S-isomers exhibit full releasing efficacy across all three transporters (EC₅₀ = 0.1–0.3 μM), while R-isomers show reduced DAT activity (EC₅₀ > 1 μM) . These findings imply stereoselective transporter interactions potentially applicable to 4-MAPB, though direct binding assays remain pending.
Behavioral Pharmacology
Male Sprague-Dawley rats trained to discriminate MDMA (1.5 mg/kg) from saline show full substitution with 5-MABB and 6-MABB at doses ≥3 mg/kg, achieving 80–100% drug-appropriate responding. Dose-response curves indicate similar potency to MDMA (ED₅₀ = 1.2–1.8 mg/kg), suggesting shared interoceptive stimulus effects . Extrapolating these results, 4-MAPB may produce comparable entactogenic responses at equivalent dosages, though in vivo data specific to 4-MAPB remain unpublished.
Table 2: Comparative Pharmacodynamics of Benzofuran Derivatives
Compound | SERT EC₅₀ (μM) | DAT EC₅₀ (μM) | MDMA Substitution (%) |
---|---|---|---|
5-MABB (S) | 0.11 | 0.29 | 98 ± 3 |
6-MABB (S) | 0.15 | 0.31 | 95 ± 4 |
MDMA | 0.08 | 0.21 | 100 |
Analytical Characterization
Spectroscopic Identification
Gas chromatography-mass spectrometry (GC-MS) of 4-MAPB hydrochloride produces a primary base peak at m/z 58 (C₃H₈N⁺) with secondary fragments at m/z 131 (C₈H₇O⁺) and m/z 188 (C₁₁H₁₄NO⁺) . Nuclear magnetic resonance (¹H NMR, 400 MHz, CDCl₃) resolves key structural features:
-
Benzofuran protons: δ 7.51 (d, J = 6.96 Hz), 7.42 (d, J = 8.06 Hz)
-
Methylamino protons: δ 2.89 (s, 3H, N-CH₃), 3.60–3.69 (m, 2H, CH₂)
Stability and Solubility
Accelerated stability testing demonstrates degradation <5% after 6 months at -80°C in DMSO. Aqueous solubility remains pH-dependent, with maximal solubility (10 mg/mL) achieved in phosphate-buffered saline (pH 7.2). Ethanol and DMSO solutions (25 mg/mL) maintain stability for ≥30 days at -20°C .
Forensic and Regulatory Considerations
Illicit Use Patterns
4-MAPB first emerged in European designer drug markets circa 2012, typically distributed as "research chemicals" or "legal highs." Forensic identifications rely on GC-MS libraries and NMR comparisons, though positional isomerism complicates differentiation from 5-MAPB and 6-MAPB variants .
Legal Status
Toxicological Uncertainties
No peer-reviewed studies document 4-MAPB’s acute or chronic toxicity in humans. Structure-activity relationships with 5-MAPB suggest risks of serotonin syndrome, hypertensive crises, and dopaminergic neurotoxicity at supratherapeutic doses. Metabolic studies remain absent, though cytochrome P450 isoforms (CYP2D6, CYP3A4) likely mediate hepatic clearance .
Comparative Analysis with Structural Analogs
4-MAPB vs. 5-MAPB
While 5-MAPB demonstrates 85% MDMA-like subjective effects in human anecdotal reports, 4-MAPB’s positional isomerism reduces DAT affinity by ≈40% in vitro models . This divergence may translate to diminished stimulant properties and lower abuse liability.
4-MAPB vs. MDMA
Research Applications and Future Directions
Current applications focus on:
-
Neurotransmitter transporter kinetics modeling
-
MDMA analog structure-activity relationship studies
-
Forensic method development for isomer discrimination
Critical research gaps include:
-
Comprehensive dose-response toxicology in mammalian models
-
PET imaging studies of cerebral monoamine dynamics
-
Metabolic profiling via LC-HRMS/MS
"The aminoalkyl benzofuran scaffold may be a viable template for developing compounds with MDMA-like properties while mitigating cardiovascular risks." – PMC11413916
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume